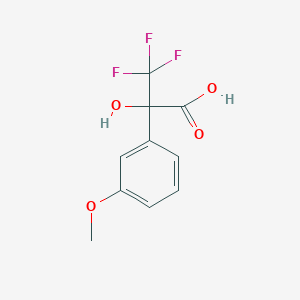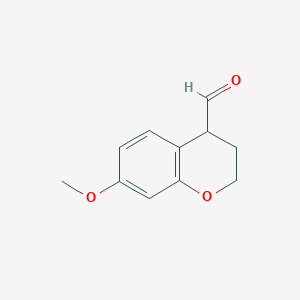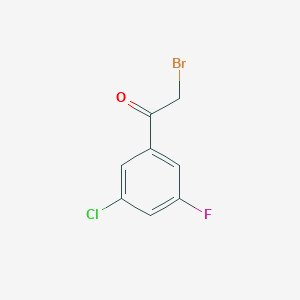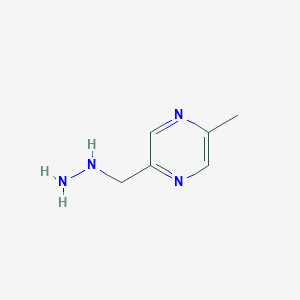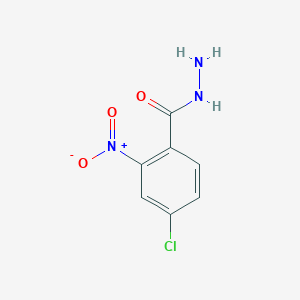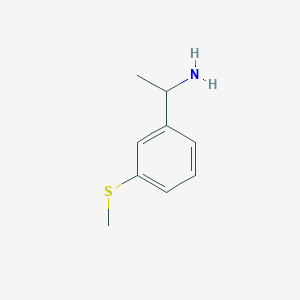
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone is a synthetic organic compound that features both phenolic and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 5-chloro-1-methyl-1H-imidazole.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Automated Purification: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1H-imidazol-2-yl)-propenone: Lacks the methyl group on the imidazole ring.
1-(5-Chloro-2-hydroxy-phenyl)-3-(1-methyl-1H-imidazol-2-yl)-propenone: Lacks the chlorine atom on the imidazole ring.
Uniqueness
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone is unique due to the presence of both chlorine atoms and the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H10Cl2N2O2 |
|---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-12(15)7-16-13(17)5-4-11(19)9-6-8(14)2-3-10(9)18/h2-7,18H,1H3 |
InChI Key |
HOFXWHWZEHOWPR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




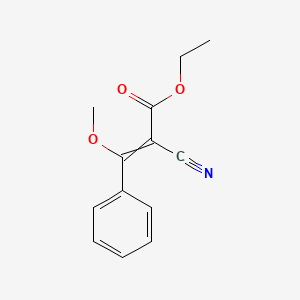

![Cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B12441289.png)
![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
